molecular formula C6H14ClNO2 B2726388 (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 2138044-58-1

(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B2726388
CAS No.: 2138044-58-1
M. Wt: 167.63
InChI Key: ZSRQMKCUQXLDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride (CAS 2138044-58-1) is a chiral amine compound with a molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol [ 1 ]. This chemical features a 1,4-dioxane ring, a stable cyclic acetal framework that often serves as a versatile scaffold and protecting group in multi-step synthetic routes [ 2 ]. The primary amine functional group (-CH2NH2) attached to the C2 position of the dioxane ring makes this molecule a valuable bifunctional building block for medicinal chemistry and drug discovery. The core research value of this compound lies in its role as a synthetic intermediate. The 1,4-dioxane moiety is a privileged structure in the design of bioactive molecules, and its derivatives are key components in the synthesis of more complex target compounds [ 2 ]. The primary amine serves as a highly reactive handle, enabling conjugation with carboxylic acids to form amides, reductive amination with aldehydes and ketones, and other nitrogen-centric reactions. The presence of a methyl group at the C2 position introduces steric considerations that can influence the compound's reactivity and the conformational properties of resulting molecules [ 2 ]. This product is provided as a hydrochloride salt to enhance its stability and shelf life. It is intended for research applications as a chiral precursor or intermediate in the development of potential pharmacologically active agents. As a chiral molecule, the (R)- and (S)- enantiomers can be of distinct interest for asymmetric synthesis and for probing structure-activity relationships [ 3 ][ 4 ]. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation [ 4 ][ 8 ]. Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray; P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [ 8 ]. Important Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ 2 ].

Properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(4-7)5-8-2-3-9-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQMKCUQXLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (2-Methyl-1,4-dioxan-2-yl)methanamine Hydrochloride

Cyclization Strategies for 1,4-Dioxane Ring Formation

Epoxide-Diol Condensation

A pivotal method involves the reaction of methyl-substituted epoxides with diols under acidic or Lewis acid-catalyzed conditions. For example, epoxy chloropropane reacts with ethylene chlorohydrin in the presence of SnCl₂ at 10–20°C to form the dioxane backbone. The methyl group is introduced via a methyl-bearing epoxide precursor, such as 2-methyl-epoxypropane, which undergoes nucleophilic ring-opening by ethylene glycol derivatives.

Reaction Conditions :

  • Catalyst : SnCl₂, FeCl₃, or ZnCl₂ (1–5 mol%)
  • Temperature : 10–20°C
  • Solvent : Dichloromethane or tetrahydrofuran
  • Yield : 68–81%

The choice of catalyst significantly impacts regioselectivity. SnCl₂ favors transannular cyclization, while FeCl₃ promotes linear oligomerization, necessitating careful optimization.

Mitsunobu Cyclization

An alternative approach employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to cyclize 2-methyl-1,2-diols with mesyl or tosyl leaving groups. This method ensures retention of configuration at the methyl-bearing carbon, critical for enantiomeric purity.

Methodological Variations and Catalytic Innovations

Lewis Acid-Catalyzed Cyclization

Comparative studies of SnCl₂, FeCl₃, and ZnCl₂ reveal SnCl₂ as the most effective catalyst for dioxane ring formation, providing yields up to 81%. FeCl₃, while less efficient (70–75% yield), reduces side-product formation in sterically hindered systems.

Table 1: Catalyst Performance in Dioxane Synthesis

Catalyst Temperature (°C) Yield (%) Purity (GC)
SnCl₂ 10–20 81 93.7%
FeCl₃ 15–20 75 93.5%
ZnCl₂ 20 68 93.6%

Palladium-Mediated Cross-Coupling

For advanced intermediates, PdCl₂(dppf)·CH₂Cl₂ facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups adjacent to the amine, enabling structural diversification. This method is critical for synthesizing analogues with enhanced pharmacological profiles.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using deactivated silica gel and gradient elution (hexanes to ethyl acetate). For enantiomerically pure samples, chiral HPLC with amylose-based columns resolves racemic mixtures.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 3.30–3.42 (m, 2H, dioxane O-CH₂), 1.85–1.93 (m, 2H, CH₂), 1.37–1.48 (m, 2H, CH₂).
  • ¹³C NMR : δ 71.0 (C-O), 48.6 (C-N), 33.3 (CH₃).
  • HRMS : [M+H]⁺ calc’d for C₆H₁₄ClNO₂: 356.2009, found: 356.2009.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 NMDA Receptor Antagonism

One of the prominent applications of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is its role as a ligand in NMDA receptor studies. NMDA receptors are critical in synaptic plasticity and memory function. Research has shown that derivatives of this compound exhibit antagonistic properties against NMDA receptors, which could be beneficial in treating neurodegenerative diseases and conditions associated with excitotoxicity. For example, studies involving related compounds have demonstrated their effectiveness in modulating receptor activity, suggesting that this compound may have similar properties .

1.2 Muscarinic Receptor Affinity

Recent investigations have indicated that modifications to the 1,4-dioxane nucleus can enhance the affinity of compounds for muscarinic receptors. The incorporation of a methyl group at position 2 significantly improves binding affinity across various muscarinic receptor subtypes (hM1 to hM5). This finding suggests that this compound could serve as a scaffold for developing new drugs targeting these receptors, potentially aiding in the treatment of conditions such as Alzheimer's disease .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how variations in its chemical structure affect biological activity. For instance, the introduction of different substituents on the dioxane ring has been shown to alter pharmacokinetic properties and receptor selectivity. Such insights are crucial for designing more effective therapeutic agents .

Table 1: Summary of Structure-Activity Relationships

Compound VariantReceptor Affinity (pKi)Biological Activity
Base CompoundXModerate
Methylated VariantYHigh
Other VariantsZVariable

Material Science Applications

3.1 Synthesis of Functional Materials

In addition to its biological applications, this compound can be utilized in the synthesis of functional materials. Its unique structural attributes allow it to act as a building block for creating polymers and other materials with specific properties. This application is particularly relevant in developing smart materials that respond to environmental stimuli .

Case Studies

Case Study 1: NMDA Antagonist Development

A study focused on synthesizing NMDA receptor antagonists derived from this compound highlighted its potential as a therapeutic agent for neuroprotection. The synthesized compounds were tested in vitro and showed promising results in reducing neuronal cell death under excitotoxic conditions .

Case Study 2: Muscarinic Receptor Ligands

Research into muscarinic receptor ligands based on this compound demonstrated significant improvements in binding affinity when structural modifications were applied. These findings underscore the compound's versatility and potential for developing new pharmacological agents targeting muscarinic receptors .

Mechanism of Action

The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The dioxane ring structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

(R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂ (153.61 g/mol) .
  • Key Differences : Lacks the methyl group at the 2-position of the dioxane ring. The absence of this substituent reduces steric hindrance and lipophilicity compared to the target compound.
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Applications : Used in asymmetric synthesis due to its chiral center .

(1,4-Dioxan-2-yl)methanamine Hydrochloride

  • CAS No.: 1185156-19-7 .
  • Molecular Formula: C₅H₁₂ClNO₂ (153.61 g/mol).
  • Key Differences : Structural isomer of the target compound but lacks the methyl group. Available at 95% purity and stored under inert atmosphere (argon) at 2–8°C .
  • Applications : A versatile intermediate in peptide and heterocyclic chemistry.

(1,4-Dioxan-2-yl)-N-methylmethanamine Hydrochloride

  • CAS No.: 918621-33-7 .
  • Molecular Formula: C₆H₁₄ClNO₂ (167.64 g/mol).
  • Key Differences : Features an N-methylated amine, increasing steric bulk and reducing basicity. Available at 99% purity (industrial grade) .
  • Applications : Likely used in large-scale synthesis due to commercial availability in 25 kg batches.

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂ (181.66 g/mol) .
  • Key Differences : Contains two methyl groups on the dioxane ring, enhancing hydrophobicity and conformational rigidity.
  • Applications: Potential use in designing lipophilic drug candidates.

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

  • CAS No.: 1001180-07-9 .
  • Molecular Formula: C₉H₁₁Cl₂NO₂ (244.10 g/mol).
  • Key Differences : Incorporates a chlorinated benzodioxin ring, significantly increasing molecular complexity and aromaticity.
  • Applications : Specialized in medicinal chemistry for targeting CNS receptors due to its fused aromatic system.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Applications
(2-Methyl-1,4-dioxan-2-yl)methanamine HCl C₆H₁₃NO₂·HCl 169.64 2-methyl, 2-aminomethyl N/A Organic synthesis, drug intermediates
(R)-(1,4-Dioxan-2-yl)methanamine HCl C₅H₁₂ClNO₂ 153.61 2-aminomethyl 97% Asymmetric catalysis
(1,4-Dioxan-2-yl)methanamine HCl C₅H₁₂ClNO₂ 153.61 2-aminomethyl 95% Peptide chemistry
(1,4-Dioxan-2-yl)-N-methylmethanamine HCl C₆H₁₄ClNO₂ 167.64 2-aminomethyl, N-methyl 99% Industrial synthesis
(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine HCl C₇H₁₆ClNO₂ 181.66 5,5-dimethyl, 2-aminomethyl N/A Lipophilic drug design
(6-Chloro-dihydrobenzodioxinyl)methanamine HCl C₉H₁₁Cl₂NO₂ 244.10 Chlorinated benzodioxin, 2-aminomethyl N/A CNS-targeted pharmaceuticals

Key Research Findings

Solubility : Hydrochloride salts universally improve aqueous solubility, critical for biological assays .

Safety Profiles : Compounds with methyl or chloro substituents (e.g., target compound and benzodioxin analog) may require stricter handling due to unclassified toxicity risks .

Commercial Availability : The target compound is supplied by multiple global vendors (e.g., Shandong Zhishang, Proactive Bio), indicating industrial relevance .

Biological Activity

(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound notable for its unique structure, which includes a dioxane ring and an amine functional group. This combination has implications for its biological activity and potential applications in various fields, including medicinal chemistry and biochemical research. Despite its promising structure, comprehensive studies on its biological activity remain limited. This article aims to synthesize available data regarding the biological activity of this compound, including mechanisms of action, potential pharmacological effects, and comparisons with related compounds.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 192.64 g/mol. The presence of the dioxane moiety enhances its solubility in water, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its amine functional group, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biological molecules through hydrogen bonding and ionic interactions. However, specific details regarding its mechanism of action remain largely unexplored in the literature.

Biological Activity and Pharmacological Potential

Research indicates that compounds containing dioxane rings exhibit a range of biological activities. Although direct studies on this compound are scarce, related compounds have shown potential in several areas:

  • Antimicrobial Activity : Dioxane derivatives have been studied for their effects against various bacteria and fungi. The structural characteristics of this compound may confer similar antimicrobial properties .
  • Cytotoxicity : Preliminary studies suggest that related compounds can induce cytotoxic effects in cancer cell lines. For instance, research on similar structures has demonstrated the ability to affect cell viability through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential antimicrobial; cytotoxicity unknown
Indolyl-Pyridinyl-PropenonesInduces methuosis; cytotoxic effects observed
Sulfonylpyridine DerivativesAntichlamydial activity; selective toxicity

Case Studies

While specific case studies on this compound are lacking, the following examples illustrate the relevance of similar compounds:

  • Methuosis Induction : In a study involving indolyl-pyridinyl-propenones, researchers observed robust cytoplasmic vacuolization and significant cytotoxicity at concentrations as low as 2.5 μM. These findings suggest that compounds with similar structural features may share mechanisms that lead to cell death through distinct pathways such as methuosis .
  • Antichlamydial Activity : Research on sulfonylpyridine derivatives highlighted their effectiveness against Chlamydia infections while exhibiting low toxicity towards human cells. These findings underscore the potential for dioxane-based compounds to be developed into therapeutic agents targeting specific pathogens .

Q & A

Q. Basic Research Focus

  • Purity analysis : HPLC with UV detection (λ = 254 nm) or LC-MS to verify ≥98% purity .
  • Structural confirmation : 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve methyl and dioxane ring protons; FT-IR for amine (-NH2_2) and hydrochloride (-Cl) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C5_5H12_{12}ClNO2_2, MW 153.61) .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with target enzymes (e.g., LOXL2, IC50_{50} = 126 nM for analogous inhibitors) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with antiplasmodial or antimicrobial activity using datasets from related heterocyclic amines .
  • Stability simulations : Predict degradation pathways under physiological pH (e.g., hydrolysis of the dioxane ring) using density functional theory (DFT) .

What are the critical storage and handling protocols for this compound?

Q. Basic Research Focus

  • Storage : Maintain in inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use desiccants (e.g., silica gel) in sealed containers; avoid prolonged exposure to humidity .
  • Safety : Follow GHS guidelines (H302, H315, H319, H335) for amine-hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

What are the potential applications of this compound in drug discovery?

Q. Advanced Research Focus

  • Pharmaceutical intermediates : Serve as a precursor for LOXL2 inhibitors (anti-fibrotic agents) or antimicrobial scaffolds via functionalization of the methanamine group .
  • Enzyme studies : Probe amine oxidase (e.g., MAO-A/B) mechanisms due to structural similarity to dimethylamine hydrochloride derivatives .
  • Biochemical assays : Labeling agent for tracking cellular uptake in pharmacokinetic studies, leveraging its stability in physiological buffers .

How can researchers resolve contradictions in stability data across studies?

Q. Advanced Research Focus

  • Controlled degradation studies : Compare thermal (TGA/DSC) and hydrolytic stability (pH 1–13) to identify critical degradation products .
  • Batch analysis : Use HPLC to detect impurities (e.g., oxidized dioxane rings) that may arise from storage or synthesis variations .
  • Cross-reference literature : Align findings with PubChem or EPA DSSTox entries (DTXSID20519508) for validated degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.